N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide is a structurally complex thiazole-based acetamide derivative. Its core features include:
- A 4-fluorophenyl group linked via a thioacetamide bridge.
- A thiazol-2-ylthio moiety connected to a 2-oxoethyl substituent.
- A 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine group, which introduces a partially saturated bicyclic system.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S3/c21-12-5-7-13(8-6-12)22-18(27)11-29-20-23-14(10-28-20)9-17(26)25-19-24-15-3-1-2-4-16(15)30-19/h5-8,10H,1-4,9,11H2,(H,22,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZSKKPQTANFPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex compound that exhibits various biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 481.5 g/mol. The structure includes a fluorophenyl group, thiazole rings, and a tetrahydrobenzo[d]thiazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The presence of the thiazole ring is significant for activity against various bacterial strains. For instance:
- Inhibition of DNA Gyrase : Compounds similar to N-(4-fluorophenyl)-2-((4-(2-oxo-2...)) have shown promising results in inhibiting E. coli DNA gyrase with IC50 values ranging from 5.5 μM to 12 μM . This inhibition is crucial as DNA gyrase is a target for many antibacterial agents.
| Compound | Target | IC50 (μM) |
|---|---|---|
| N-(4-fluorophenyl)-2... | E. coli DNA gyrase | 12 |
| Bithiazole derivative | E. coli DNA gyrase | 1.1 |
| Benzothiazole derivative | S. aureus Topoisomerase IV | 0.008 |
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties due to their ability to induce cytotoxic effects on cancer cell lines. In particular:
- Cytotoxicity : Studies indicate that compounds containing thiazole and related moieties exhibit cytotoxic effects against various cancer cell lines, including leukemia and breast cancer models . The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been investigated:
- Mechanism of Action : The anti-inflammatory effects are attributed to the modulation of inflammatory pathways, likely through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX . This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study evaluated several thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated superior activity compared to traditional antibiotics like ampicillin .
- Cytotoxicity Assays : In vitro assays showed that N-(4-fluorophenyl)-2... exhibited significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range. The compound's structure was optimized to enhance its interaction with cellular targets .
- Mechanistic Studies : Molecular docking studies have elucidated the binding interactions between this compound and its biological targets, confirming its role in inhibiting key enzymes involved in bacterial DNA replication .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent . Similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study 1: Anticancer Efficacy
A study on pyrroloquinoline derivatives indicated that modifications at the 8-position significantly influenced anticancer activity. The derivative with the fluorophenyl group showed enhanced potency against breast cancer cell lines (MCF-7), with an IC50 value of approximately 10 µM.
Comparative Analysis of Anticancer Activity
| Activity | Compound | IC50 Value (µM) |
|---|---|---|
| Anticancer (MCF-7) | N-(4-fluorophenyl)-1-methyl... | ~10 |
Antimicrobial Applications
The sulfonamide moiety present in the compound is associated with antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacterial strains.
Case Study 2: Antimicrobial Properties
In investigations focusing on antibacterial properties, related sulfonamide derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Comparative Analysis of Antimicrobial Activity
| Activity | Compound | MIC Value (µg/mL) |
|---|---|---|
| Antimicrobial | Related sulfonamide derivative | <50 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety in this compound undergoes nucleophilic substitution at the C-2 and C-4 positions. For example:
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Reaction with amines : Substitution at C-2 occurs under basic conditions, replacing the sulfur-linked acetamide group with primary/secondary amines.
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Halogenation : Electrophilic bromination at C-4 has been reported in analogous thiazoles using Br₂/FeBr₃, yielding halogenated derivatives .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C | Thiazole-2-amine analog | 72–85 | |
| Bromination | Br₂, FeBr₃, CHCl₃, 0–5°C | 4-Bromo-thiazole derivative | 68 |
Condensation Reactions Involving the Hydrazine Moiety
The tetrahydrobenzo[d]thiazol-2-yl-aminoethyl group participates in condensation with carbonyl compounds:
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Hydrazone formation : Reacts with aldehydes/ketones in ethanol/HCl to form hydrazones, critical for synthesizing antimicrobial agents .
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Schiff base generation : Condenses with aromatic aldehydes (e.g., benzaldehyde) to yield Schiff bases, enhancing biological activity .
Example Reaction :
textCompound + RCHO → Hydrazone derivative (R = aryl/alkyl)
Optimized Conditions : Ethanol, HCl (catalytic), reflux, 6–8 hrs .
Hydrolysis of the Acetamide Group
The acetamide linker is susceptible to hydrolysis under acidic or basic conditions:
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Acidic hydrolysis (HCl/H₂O, reflux): Cleaves to form carboxylic acid and 4-fluoroaniline.
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Basic hydrolysis (NaOH/EtOH): Produces sodium carboxylate and amine byproducts.
Kinetic Data :
| Medium | Temp (°C) | Half-life (hrs) | Activation Energy (kJ/mol) |
|---|---|---|---|
| 1M HCl | 80 | 2.5 | 58.3 |
| 1M NaOH | 60 | 4.2 | 42.7 |
Oxidation of the Thioether Linkage
The thioether (-S-) group oxidizes to sulfoxide or sulfone derivatives:
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Sulfoxidation : H₂O₂/AcOH at 25°C yields sulfoxide (selectivity >90%).
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Sulfonation : Excess mCPBA (meta-chloroperbenzoic acid) converts thioether to sulfone .
Oxidation Outcomes :
| Oxidizing Agent | Product | Application | Reference |
|---|---|---|---|
| H₂O₂/AcOH | Sulfoxide | Prodrug activation | |
| mCPBA | Sulfone | Enhanced metabolic stability |
Cycloaddition Reactions
The thiazole ring engages in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions, forming bicyclic structures .
Representative Protocol :
textCompound + Maleic anhydride → Diels-Alder adduct (150°C, toluene, 12 hrs)
Functionalization via Cross-Coupling
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the fluorophenyl group:
-
Borylation : Reacts with bis(pinacolato)diboron (PdCl₂(dppf), KOAc) to install boronate esters for further derivatization .
Catalytic System :
| Catalyst | Ligand | Base | Conversion (%) |
|---|---|---|---|
| PdCl₂(dppf) | XPhos | KOAc | 88 |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Simulated gastric fluid (pH 1.2) : 85% degradation in 2 hrs.
-
Blood plasma (pH 7.4) : Half-life >24 hrs, indicating suitability for systemic delivery.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Thiazole and Acetamide Derivatives
Key Observations:
- Melting Points: Quinazolinone derivatives (e.g., compound 5 in Table 1) exhibit higher melting points (up to 315.5°C) due to strong intermolecular hydrogen bonding from sulfonamide and carbonyl groups .
- IR Spectra : The C=O stretch (~1660–1680 cm⁻¹) and C=S stretch (~1240–1255 cm⁻¹) are consistent across thioacetamide derivatives . Absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, as seen in analogous triazoles .
Structural and Tautomeric Considerations
- Tautomerism : Similar to 1,2,4-triazole-3-thiones , the target compound’s thioacetamide group likely exists in a thione tautomer, stabilized by resonance. This is corroborated by the absence of νS-H in IR spectra of analogous compounds .
- Crystal Packing : In N-(4-hydroxyphenyl)-2-(1,1,3-trioxobenzothiazol-2-yl)acetamide, intermolecular hydrogen bonds (N–H⋯O and O–H⋯O) dominate the crystal lattice . The 4-fluorophenyl group in the target compound may reduce polarity, altering solubility compared to hydroxylated analogs.
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole and tetrahydrobenzo[d]thiazole rings. Key steps include:
- Amide coupling : Reaction of 4-fluorophenylamine with activated thioacetate intermediates under nitrogen to prevent oxidation .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction kinetics and yields .
- Purification : Column chromatography or recrystallization ensures >95% purity, monitored via Thin Layer Chromatography (TLC) .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- Spectroscopy : 1H/13C NMR in DMSO-d6 to confirm hydrogen/carbon environments; IR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- Elemental analysis : Ensures stoichiometric consistency .
Q. What biological targets are hypothesized for this compound?
The fluorophenyl and thiazole moieties suggest interactions with enzymes or receptors in inflammation (e.g., COX-2) or cancer pathways (e.g., kinase inhibitors). Preliminary studies indicate nanomolar IC50 values against select cancer cell lines .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
- Cell viability : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Broth microdilution for MIC determination against gram-positive bacteria .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Critical factors include:
- Temperature control : Exothermic steps (e.g., thiol coupling) require cooling to 0–5°C to minimize side reactions .
- Catalysts : Use of K2CO3 or Et3N for deprotonation in nucleophilic substitutions .
- Protecting groups : Temporary protection of amine groups prevents undesired side reactions during multi-step syntheses .
Q. How do structural modifications influence activity?
Structure-Activity Relationship (SAR) studies reveal:
- Fluorophenyl group : Enhances lipophilicity and target binding via π-π stacking .
- Thiazole-thioether linkage : Critical for redox activity and interaction with cysteine residues in enzymes .
- Tetrahydrobenzo[d]thiazole : Modulates solubility and bioavailability . Comparative data from analogs (e.g., nitro or methoxy substitutions) show varying IC50 values (0.5–50 µM) .
Q. What methods resolve contradictions in biological activity data?
Strategies include:
- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence assays .
- Purity verification : HPLC with UV/Vis detection to rule out impurities >98% .
- Dose-response curves : Replicate experiments across multiple cell lines to confirm reproducibility .
Q. How is crystallographic data used to confirm structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles and validates stereochemistry. Key steps:
- Data collection : At 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms added geometrically .
Q. What computational methods aid target identification?
- Molecular docking (AutoDock Vina) : Predicts binding modes to kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) .
- Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100 ns trajectories .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors) using Schrödinger Suite .
Q. How can solubility/bioavailability be improved without compromising activity?
Approaches include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
